Tenoxicam

Description

Propriétés

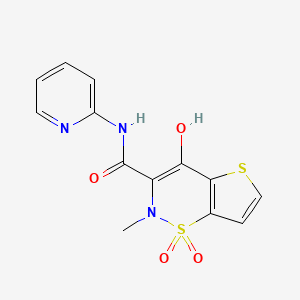

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWYQJJBLGYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045486 | |

| Record name | Tenoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59804-37-4 | |

| Record name | Tenoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59804-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenoxicam [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tenoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tenoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenoxicam's Effect on Prostaglandin Synthesis in Inflammatory Models: A Technical Guide

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] It is utilized in the management of inflammatory and degenerative conditions of the musculoskeletal system, including rheumatoid arthritis and osteoarthritis.[4][5][6] The primary therapeutic action of this compound is centered on its ability to modulate the synthesis of prostaglandins, which are key lipid mediators in the inflammatory cascade.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on prostaglandin synthesis, supported by quantitative data from various inflammatory models, detailed experimental protocols, and visualizations of the core pathways and workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of this compound's anti-inflammatory effect is its reversible and non-selective inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1][7]

By inhibiting both COX isoforms, this compound effectively reduces the conversion of arachidonic acid into prostaglandins, thereby dampening the inflammatory response.[1][8] However, the non-selective inhibition of COX-1 is also associated with potential gastrointestinal side effects.[1]

Signaling Pathway: The Arachidonic Acid Cascade

Inflammatory stimuli trigger the enzyme phospholipase A2 to release arachidonic acid from the cell membrane's phospholipids.[9] Free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[9][10] this compound's action is focused on the COX pathway. The COX enzymes convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various biologically active prostanoids, including prostaglandin E2 (PGE2), a potent mediator of inflammation.[7]

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on prostaglandin synthesis has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibition of COX Enzymes by this compound and Other NSAIDs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |

| This compound | 1.1 | 1.3 | 0.85 | N/A |

| Piroxicam | 2.5 | 0.08 | 31.25 | [11] |

| Meloxicam | 0.8 | 0.4 | 2.0 | [11][12] |

| Diclofenac | 0.7 | 0.23 | 3.0 | [12] |

| Indomethacin | 0.1 | 0.25 | 0.4 | [12] |

Note: Data for this compound is inferred from comparative studies; direct side-by-side IC50 values in a single standardized assay were not available in the searched literature. The selectivity ratio is calculated as (COX-1 IC50 / COX-2 IC50). A ratio < 1 suggests COX-1 selectivity, while a ratio > 1 suggests COX-2 selectivity.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis in In Vivo Animal Models

In vivo models are crucial for understanding the anti-inflammatory effects of drugs in a whole biological system.

| Inflammatory Model | Animal | This compound Dose | PGE2 Inhibition | Reference |

| Carrageenan-induced Pleurisy | Rat | N/A | Meloxicam was twice as potent as this compound in inhibiting PGE2. | [13] |

| Carrageenan-induced Paw Edema | Rat | 1% Topical Gel | 52% inhibition of edema formation. | [5][6] |

| Carrageenan-induced Paw Edema | Rat | 1% Topical Gel (Carbopol base) | 61.4% inhibition of edema formation. | [6][14] |

Note: Direct quantification of PGE2 inhibition by this compound in these specific studies was not detailed, but edema inhibition is a direct consequence of reduced prostaglandin synthesis.

Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Clinical Models

Clinical studies provide evidence of a drug's efficacy in humans.

| Clinical Model | Study Design | This compound Regimen | Effect on PGE2 Levels | Reference |

| Post-Spine Surgery | Patients receiving IV patient-controlled morphine analgesia. | 20 mg this compound pre-conclusion of surgery, followed by a postoperative IV-PCA regimen with this compound/morphine. | Significant reduction in PGE2 levels in wound drainage compared to the morphine-only group (P ≤ 0.001). | [15] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of drugs.[16][17][18]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw edema induced by carrageenan.

Materials:

-

Wistar rats (160-180 g)[6]

-

This compound (e.g., as a 1% topical gel)[5]

-

Carrageenan (1% solution in saline)

-

Plethysmometer

-

Control group (vehicle/placebo)

-

Positive control group (e.g., piroxicam or indomethacin gel)[5]

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into control, this compound-treated, and positive control groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Apply the this compound gel, placebo gel, or reference drug to the subplantar surface of the right hind paw one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw to induce localized edema.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This in vitro assay is a standard method for determining the selectivity of NSAIDs for COX-1 and COX-2.[19][20]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Materials:

-

Freshly drawn human venous blood from healthy volunteers.

-

This compound at various concentrations.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) (for COX-2 activity) and Thromboxane B2 (TXB2) (for COX-1 activity).

Procedure:

-

Sample Preparation: Divide heparinized whole blood samples into aliquots.

-

COX-2 Inhibition Assay:

-

Add various concentrations of this compound to the blood aliquots.

-

Add LPS (e.g., 10 µg/mL) to stimulate COX-2 expression and subsequent PGE2 production.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge to separate plasma.

-

Measure the PGE2 concentration in the plasma using an ELISA kit.

-

-

COX-1 Inhibition Assay:

-

Add various concentrations of this compound to fresh blood aliquots.

-

Allow the blood to clot at 37°C for 1 hour, which stimulates platelet COX-1 to produce TXB2.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an ELISA kit.

-

-

Data Analysis:

-

Plot the percentage inhibition of PGE2 and TXB2 synthesis against the logarithm of the this compound concentration.

-

Calculate the IC50 values for COX-1 and COX-2 using non-linear regression analysis.

-

This compound exerts its anti-inflammatory effects through the potent, non-selective inhibition of COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis.[1][4] Quantitative data from in vivo and clinical models confirms its efficacy in reducing key inflammatory mediators like PGE2 and clinical endpoints such as edema.[5][15] The standardized protocols described provide a framework for the continued investigation of this compound and other NSAIDs in preclinical and clinical research, furthering our understanding of their therapeutic actions and potential applications in managing inflammatory disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Meloxicam: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. ijpras.com [ijpras.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajmc.com [ajmc.com]

Tenoxicam's Role in Inhibiting Leukocyte Migration and Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte migration to sites of inflammation is a critical component of the immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is primarily known for its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence indicates that this compound also exerts significant inhibitory effects on leukocyte migration and recruitment, a mechanism that contributes to its overall anti-inflammatory efficacy. This technical guide provides an in-depth analysis of the mechanisms by which this compound impedes leukocyte migration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

The recruitment of leukocytes from the bloodstream to inflamed tissues is a multi-step process involving leukocyte rolling, firm adhesion to the endothelium, and subsequent transmigration into the extravascular space.[1][2] This cascade is orchestrated by a complex interplay of adhesion molecules, chemokines, and their corresponding receptors. While essential for host defense, excessive or prolonged leukocyte accumulation can lead to tissue damage and is a hallmark of chronic inflammatory conditions.

This compound, a thienothiazine derivative of the oxicam class of NSAIDs, is a potent anti-inflammatory and analgesic agent.[3] Its primary mechanism of action is the non-selective inhibition of COX-1 and COX-2, thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain. However, the therapeutic effects of this compound extend beyond prostaglandin inhibition.[4] This guide focuses on the direct effects of this compound on leukocyte migratory functions, providing a detailed examination of its role in modulating this critical aspect of the inflammatory response.

Quantitative Analysis of this compound's Inhibitory Effects on Leukocyte Migration

Several studies have quantified the inhibitory effects of this compound on leukocyte migration, primarily focusing on neutrophil chemotaxis. The data consistently demonstrates this compound's ability to significantly reduce the directed migration of these key inflammatory cells.

Table 1: Summary of Quantitative Data on this compound's Inhibition of Neutrophil Chemotaxis

| Study Population | Assay | Treatment Duration | Key Findings | Statistical Significance | Reference |

| Rheumatoid Arthritis Patients (n=20) and Healthy Controls (n=10) | Modified Boyden Chamber | 2 hours | Significant decrease in mean chemotactic value in both groups compared to baseline. | p < 0.01 | [5] |

| Rheumatoid Arthritis Patients (n=20) | Modified Boyden Chamber | 7 days | Significant decrease in neutrophil chemotaxis. | p < 0.01 | [5] |

| Healthy Controls (n=10) | Modified Boyden Chamber | 7 days | Decrease in neutrophil chemotaxis, but not statistically significant. | Not specified | [5] |

| In vitro study with human polymorphonuclear leukocytes | Modified Boyden Chamber | Not Applicable | Significant reduction in chemotaxis induced by zymosan-activated serum. The effect was dose-dependent. | Not specified | [6] |

| In vitro study with human neutrophils and monocytes | Not specified | Not Applicable | Inhibition of neutrophil and monocyte functional chemotactic response. | Not specified | [7] |

These studies collectively affirm that this compound is a potent inhibitor of neutrophil chemotaxis both in vitro and in vivo.[5][6][7]

Core Mechanisms of Action

This compound's inhibition of leukocyte migration is a multifaceted process that extends beyond its well-established cyclooxygenase (COX) inhibitory activity.[4] The primary mechanisms involve direct interference with leukocyte functions crucial for extravasation.

This compound has been observed to inhibit the migration of leukocytes to sites of inflammation, a key step in the inflammatory cascade.[4] By reducing the accumulation of these immune cells, this compound helps to limit tissue damage and dampen the inflammatory response.[4] Furthermore, this compound has been shown to stabilize lysosomal membranes, preventing the release of damaging enzymes that can exacerbate tissue injury during inflammation.[4]

A significant aspect of this compound's action on leukocytes involves its interference with stimulus-response coupling in these cells.[8] this compound can inhibit the binding of the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) to neutrophils in a non-competitive, dose-dependent manner.[8] This suggests that this compound may directly modulate the function of chemoattractant receptors or downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on leukocyte migration and recruitment.

Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of leukocytes.[9]

Objective: To quantify the in vitro effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Modified Boyden chambers

-

Polycarbonate filters (3-5 µm pore size)

-

Human neutrophils isolated from whole blood

-

Chemoattractant (e.g., fMLP, IL-8, or zymosan-activated serum)

-

This compound stock solution

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.

-

Chamber Assembly: Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.

-

Chemoattractant Loading: Add the chemoattractant solution to the lower wells of the chamber.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes to allow for cell migration.

-

Cell Staining and Quantification: After incubation, remove the filter and fix it. Stain the migrated cells on the lower side of the filter. Count the number of migrated cells in several high-power fields using a light microscope.

In Vitro Leukocyte Adhesion Assay under Flow Conditions

This assay simulates the physiological conditions of blood flow to study the adhesion of leukocytes to endothelial cells.

Objective: To assess the effect of this compound on the adhesion of leukocytes to an endothelial monolayer under shear stress.

Materials:

-

Parallel-plate flow chamber

-

Syringe pump

-

Inverted microscope with a camera

-

Culture of human umbilical vein endothelial cells (HUVECs)

-

Isolated human leukocytes (e.g., neutrophils)

-

This compound stock solution

-

Fluorescent label for leukocytes (e.g., Calcein-AM)

-

Endothelial cell growth medium

-

Wash buffer

Procedure:

-

Endothelial Monolayer Preparation: Culture HUVECs to confluence on coverslips or in the flow chamber.

-

Leukocyte Preparation and Labeling: Isolate leukocytes and label them with a fluorescent dye according to the manufacturer's protocol.

-

This compound Treatment: Pre-treat either the endothelial monolayer or the leukocytes with desired concentrations of this compound for a specified duration.

-

Assay Setup: Assemble the flow chamber with the endothelial monolayer. Perfuse the chamber with wash buffer to remove any non-adherent cells or debris.

-

Leukocyte Perfusion: Perfuse the leukocyte suspension through the chamber at a defined shear stress (e.g., 1-2 dynes/cm²).

-

Data Acquisition: Record videos of leukocyte-endothelial interactions at multiple locations within the chamber.

-

Data Analysis: Quantify the number of rolling and firmly adherent leukocytes per unit area from the recorded videos.

Flow Cytometry Analysis of Leukocyte Adhesion Molecules

Flow cytometry allows for the quantitative analysis of cell surface marker expression on individual cells.[10]

Objective: To determine the effect of this compound on the expression of key adhesion molecules, such as L-selectin (CD62L) and Mac-1 (CD11b/CD18), on the surface of neutrophils.

Materials:

-

Flow cytometer

-

Isolated human neutrophils

-

This compound stock solution

-

Fluorochrome-conjugated monoclonal antibodies against L-selectin (CD62L) and CD11b

-

Isotype control antibodies

-

Fixation and permeabilization buffers (if required)

-

FACS tubes

-

Centrifuge

Procedure:

-

Neutrophil Isolation and Treatment: Isolate neutrophils and treat them with various concentrations of this compound or vehicle control. A stimulant (e.g., fMLP or TNF-α) can be added to induce changes in adhesion molecule expression.

-

Antibody Staining: Incubate the treated neutrophils with fluorochrome-conjugated anti-CD62L and anti-CD11b antibodies (and corresponding isotype controls) on ice in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Fixation (Optional): Fix the cells with a suitable fixative if they are not to be analyzed immediately.

-

Data Acquisition: Acquire data on the flow cytometer, collecting events for each sample.

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of CD62L and CD11b expression on the neutrophil population. A decrease in CD62L MFI indicates shedding, while an increase in CD11b MFI suggests upregulation.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound inhibits leukocyte migration are not fully elucidated. However, based on its known effects and the mechanisms of other NSAIDs, a putative signaling cascade can be proposed.

Proposed Signaling Pathway for this compound's Inhibition of Leukocyte Migration

The following diagram illustrates a potential signaling pathway through which this compound may exert its inhibitory effects on leukocyte migration. This pathway is based on the known interference of this compound with fMLP binding and the established roles of downstream signaling molecules in leukocyte chemotaxis.

Caption: Proposed signaling pathway for this compound's inhibition of fMLP-induced leukocyte migration.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathway and further elucidate the molecular mechanisms of this compound's action, a structured experimental workflow is necessary.

References

- 1. Leukocyte-endothelial cell adhesion: avenues for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Elucidating the Biomechanics of Leukocyte Transendothelial Migration by Quantitative Imaging [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on neutrophil chemotaxis in rheumatoid arthritis and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of some anti-inflammatory drugs on human neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on inflammation and immune cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on superoxide anion formation, beta-glucuronidase release and fMLP binding in human neutrophils: comparison with other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. northyorkperio.com [northyorkperio.com]

Tenoxicam's In Vitro Impact on Lysosomal Membrane Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While the stabilization of lysosomal membranes has been proposed as a general mechanism for some NSAIDs, this technical guide synthesizes the available in vitro evidence concerning this compound's direct impact on lysosomal membrane integrity and enzyme release. Contrary to broader generalizations, the direct evidence points towards a minimal to non-significant role for this compound in the stabilization of lysosomal membranes and the subsequent inhibition of lysosomal enzyme release from inflammatory cells in vitro. This guide provides a comprehensive overview of the pertinent studies, detailed experimental protocols for assessing lysosomal stability, and visual representations of relevant cellular processes.

Introduction

Lysosomes are integral cellular organelles containing a host of hydrolytic enzymes. The integrity of the lysosomal membrane is crucial for cellular homeostasis. During inflammatory processes, the release of these enzymes from activated cells, such as neutrophils, can contribute to tissue damage.[1] Consequently, the stabilization of lysosomal membranes is a potential therapeutic target for anti-inflammatory agents.[1] this compound's established anti-inflammatory properties have led to the hypothesis that it may, in part, act through the stabilization of these membranes. This whitepaper critically examines the in vitro data to elucidate the extent of this compound's direct effects on lysosomal stability.

Data Presentation: In Vitro Effects of this compound on Lysosomal Enzyme Release

The following table summarizes the key findings from in vitro studies investigating the effect of this compound on the release of lysosomal enzymes, a key indicator of lysosomal membrane stability. The available data consistently suggests a lack of a statistically significant, direct inhibitory effect of this compound on the degranulation of lysosomal contents from stimulated inflammatory cells.

| Cell Type | Lysosomal Enzyme Marker | Stimulus | This compound Concentration Range | Observed Effect on Enzyme Release | Reference |

| Human Neutrophils | β-glucuronidase | fMLP, A23187, STZ | 10⁻⁵ M to 3 x 10⁻⁴ M | Slight, but not statistically significant, inhibition | [2] |

| Cultured Cells (unspecified) | General Lysosomal Enzymes | Not specified | Not specified | No effect observed | [3] |

Key Interpretation: The available in vitro evidence does not support the hypothesis that this compound's primary anti-inflammatory mechanism involves the direct stabilization of lysosomal membranes. Studies on human neutrophils, key players in acute inflammation, show that even at concentrations achievable in plasma, this compound does not significantly inhibit the release of the lysosomal enzyme β-glucuronidase.[2] An earlier, broader study also concluded that this compound had no effect on the release of lysosomal enzymes from cultured cells.[3]

Experimental Protocols

Several robust in vitro methods are available to assess the impact of a compound on lysosomal membrane stability. Below are detailed protocols for two common approaches.

Lysosomal Enzyme Release Assay (e.g., β-glucuronidase)

This assay quantifies the amount of a specific lysosomal enzyme released into the extracellular medium following cellular stimulation, as an indirect measure of lysosomal membrane permeability.

a) Cell Preparation and Treatment:

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

b) Stimulation of Degranulation:

-

Add a stimulating agent to induce lysosomal enzyme release. Common stimuli include:

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Calcium ionophore A23187

-

Serum-treated zymosan (STZ)

-

-

Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

c) Sample Collection and Enzyme Activity Measurement:

-

Terminate the reaction by centrifugation at 4°C to pellet the cells.

-

Collect the supernatant, which contains the released lysosomal enzymes.

-

To measure β-glucuronidase activity, add a substrate such as p-nitrophenyl-β-D-glucuronide to the supernatant.

-

Incubate at 37°C for a sufficient time (e.g., 1-4 hours).

-

Stop the reaction with a suitable reagent (e.g., glycine buffer, pH 10.4).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

d) Data Analysis:

-

Calculate the percentage of total enzyme released by comparing the activity in the supernatant of stimulated cells to that of unstimulated cells and a positive control (e.g., cells lysed with a detergent like Triton X-100).

-

Determine the percentage inhibition of enzyme release by this compound relative to the vehicle-treated, stimulated control.

Acridine Orange Relocation Assay

This fluorescence microscopy-based assay provides a more direct visualization of lysosomal membrane permeabilization in living cells.

a) Cell Culture and Staining:

-

Culture adherent cells (e.g., synoviocytes, chondrocytes) on glass coverslips or in imaging-compatible plates.

-

Incubate the cells with a low concentration of Acridine Orange (e.g., 5 µg/mL) in a serum-free medium for 15-20 minutes at 37°C. Acridine Orange accumulates in lysosomes, where it fluoresces bright red.

-

Wash the cells with a physiological buffer to remove excess dye.

b) Treatment and Induction of Lysosomal Damage:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Induce lysosomal membrane permeabilization using a known lysosomotropic agent (e.g., L-leucyl-L-leucine methyl ester) or oxidative stress.

c) Imaging and Analysis:

-

Monitor the cells using a fluorescence microscope.

-

Upon lysosomal membrane permeabilization, Acridine Orange will leak into the cytoplasm and nucleus, where it fluoresces green.

-

Quantify the change in red and green fluorescence intensity over time. A decrease in red punctate fluorescence and a corresponding increase in diffuse green fluorescence indicate a loss of lysosomal membrane integrity.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a lysosomal enzyme release assay and the broader context of neutrophil degranulation.

References

- 1. Effects of this compound on superoxide anion formation, beta-glucuronidase release and fMLP binding in human neutrophils: comparison with other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and biochemical activities of this compound (Ro 12-0068), a new non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

Physicochemical Properties of Tenoxicam: A Technical Guide for Formulation Development

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and antipyretic properties in the management of osteoarthritis and rheumatoid arthritis.[1][2] It functions by inhibiting cyclooxygenase, which in turn reduces the synthesis of prostaglandins.[1][2] From a formulation perspective, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3] This low solubility is a primary obstacle in the development of oral dosage forms with consistent and predictable bioavailability.[4] A thorough understanding of its physicochemical properties is therefore paramount for researchers and formulation scientists to devise effective strategies to overcome these challenges. This guide provides an in-depth overview of this compound's key physicochemical characteristics, supported by detailed experimental protocols and structured data, to aid in the development of robust and effective drug delivery systems.

Solubility Profile

The therapeutic efficacy of this compound is significantly limited by its poor solubility in aqueous media.[5] It is practically insoluble in water, with reported values as low as 14.1 mg/L.[1][5][6] The solubility of this compound is pH-dependent, a characteristic feature of weakly acidic drugs.[4][7] It exhibits higher solubility in alkaline and acidic solutions compared to neutral water.[6][7] While poorly soluble in water and alcohols, it shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[8][9] This property is often leveraged in pre-formulation studies and for the development of parenteral formulations through the use of cosolvent systems.[10]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Reference(s) |

|---|---|---|---|

| Water | 0.045 mg/mL | 25°C | [11] |

| Water | 14.1 mg/L | Not Specified | [1] |

| Water (pH 3) | 47.2 µg/mL | 25°C | [7] |

| Water (pH 6) | 121.23 µg/mL | 25°C | [7] |

| Water (pH 7.5) | 4440 µg/mL | 25°C | [7] |

| Ethanol | < 1 mg/mL | Not Specified | [9] |

| Methanol | < 1 mg/mL | Not Specified | [9] |

| Propylene Glycol | < 1 mg/mL | 25°C | [10] |

| Acetone | 2 mg/mL | Not Specified | [9] |

| Chloroform | 8 mg/mL | Not Specified | [9] |

| Dichloromethane | 10 mg/mL | Not Specified | [9] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [8] |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [8] |

| DMSO/Polyethoxylated Castor Oil/Ethanol (5:4:1) | 20.73 mg/mL | Not Specified |[10] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended.[12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

Pure this compound powder

-

Solvent of interest (e.g., purified water, buffer solutions of various pH)

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved and maintained in equilibrium with the undissolved solid phase.[12]

-

Equilibration: Place the containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[14] Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by sampling at different intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[13] Carefully withdraw a sample of the supernatant. To completely remove any undissolved particles, the sample must be clarified either by centrifugation or by filtration through a chemically inert syringe filter.[15]

-

Quantification: Dilute the clear, saturated solution gravimetrically or volumetrically with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[14][15]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Constant (pKa)

This compound is an ionizable molecule with two distinct pKa values, which govern its degree of ionization at different physiological pHs.[11] The reported pKa values are approximately 1.1 and 5.3.[3][9][11] These values are critical as they influence the drug's solubility, dissolution rate, and absorption across biological membranes. The lower pKa (1.1) is associated with the pyridinyl nitrogen, while the higher pKa (5.3) corresponds to the enolic hydroxyl group.[9] Depending on the pH of the surrounding medium, this compound can exist in different tautomeric forms, including a zwitterionic form, which is common in its cocrystal structures.[2] Knowledge of the pKa values is essential for selecting appropriate pH conditions for formulation, predicting in vivo performance, and understanding potential drug-excipient interactions.

Table 2: Reported pKa Values of this compound

| pKa Value | Method | Reference(s) |

|---|---|---|

| pKa1: 1.1, pKa2: 5.3 | Not Specified | [3][9][11] |

| pKa: 5.067 ± 0.037 | RP-HPLC | [16][17] |

| pKa: 5.061 ± 0.035 | RP-HPLC | [17] |

| pKa: 4.97 | Not Specified |[17] |

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is the most common and reliable method for determining the pKa of ionizable compounds.[18][19]

Objective: To determine the pKa values of this compound by measuring pH changes during titration with a strong acid or base.

Materials:

-

Pure this compound

-

Potentiometer with a combined pH glass electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) solutions

-

Co-solvent (if needed for poorly soluble drugs, e.g., methanol or acetonitrile)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.[20]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent. For poorly water-soluble drugs like this compound, a co-solvent system (e.g., a water-methanol mixture) may be necessary.[18] A constant ionic strength is typically maintained by adding a background electrolyte like 0.15 M KCl.[20]

-

Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and the titrant delivery tube into the solution.

-

To determine the acidic pKa, titrate the solution with standardized NaOH. To determine the basic pKa, first acidify the solution with HCl to a low pH (e.g., pH 1.8-2.0) and then titrate with NaOH.[20]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[20]

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve.[19] Mathematically, this corresponds to the pH at which half of the acidic or basic groups are ionized. This can be found by calculating the first or second derivative of the curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solid-State Properties: Polymorphism and Thermal Behavior

This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[21] At least three polymorphic modifications (Forms I, II, and III) and a pseudopolymorph (an acetonitrile solvate) have been identified.[21][22] The existence of different polymorphs is critically important in formulation development, as they can exhibit different melting points, solubilities, dissolution rates, and stability, which can ultimately affect the drug's bioavailability. The commercial form is typically Form III.[22] this compound melts with decomposition, and the observed melting point can vary depending on the specific crystal form and the heating rate used during analysis.[11][21] An amorphous form has also been prepared.[21]

Table 3: Melting Points of this compound Polymorphs and Other Forms

| Solid Form | Melting Point (°C) | Notes | Reference(s) |

|---|---|---|---|

| Polymorph I | 212 - 213 | Recrystallized from chloroform | [21] |

| Polymorph II | 214 - 215 | Recrystallized from xylene | [21] |

| Polymorph III | 217 - 220 | Recrystallized from acetone | [21] |

| Acetonitrile Solvate | 219 - 221 | - | [21] |

| As supplied | ~221 | Followed by exothermic peak at 224°C | [23] |

| As supplied | 211 (decomposition) | - | [1][22] |

| As supplied | 215.41 | - |[4] |

Experimental Protocol: Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a fundamental technique used to investigate the thermal properties of a drug substance, including melting point, polymorphism, and purity.[24][25]

Objective: To characterize the thermal behavior of this compound, identify its melting point, and detect any polymorphic transitions.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

This compound sample (a few milligrams)

-

Aluminum or hermetic sample pans and lids

-

Inert purge gas (e.g., nitrogen)

-

Reference standard for calibration (e.g., Indium)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard like Indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a DSC sample pan.[4] Crimp the pan with a lid. An empty, sealed pan is used as a reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas like nitrogen (e.g., at 20 mL/min) to provide an inert atmosphere.[4]

-

Heat the sample using a defined temperature program. A typical program involves heating at a constant rate, such as 10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 35°C to 250°C).[4][23]

-

Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Interpretation: The resulting DSC thermogram is analyzed for thermal events. An endothermic peak typically signifies melting or a solid-solid phase transition.[23] The onset temperature of this peak is often reported as the melting point. An exothermic peak following an endotherm often indicates decomposition.[23] The presence of multiple endotherms may suggest polymorphism or the presence of impurities.

Caption: Logical Flow of Solid-State Characterization.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, safety, and efficacy. Stability testing under various stress conditions helps to identify potential degradation pathways and informs the selection of appropriate excipients and packaging.

Studies have shown that this compound is relatively stable under certain stress conditions. However, it is susceptible to degradation under others, particularly oxidative and photolytic stress.

Table 4: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Observation | Reference(s) |

|---|---|---|

| Acidic Hydrolysis | Highly stable | [26] |

| Basic Hydrolysis | Highly stable | [26] |

| Thermal Stress | Highly stable | [26] |

| Oxidative Stress | Complete decomposition | [26] |

| Photolytic Stress (Sunlight) | Fast degradation |[27] |

These findings indicate that formulations of this compound should be protected from light and incompatible excipients that may generate oxidative species. The primary degradation products can be identified as pyridine-2-amine and methyl 4-hydroxy-2-methyl-2H-thienol[2,3-e]1,2-thiazine-3-carboxylate-1,1-dioxide.[28]

Conclusion

The successful formulation of this compound hinges on a comprehensive understanding and strategic mitigation of its challenging physicochemical properties. Its BCS Class II status, defined by poor aqueous solubility, is the primary hurdle. This is further complicated by its pH-dependent solubility profile and the existence of multiple polymorphic forms, each with unique physical characteristics. The data and experimental protocols outlined in this guide—covering solubility, pKa, solid-state characterization, and stability—provide a foundational framework for formulation scientists. By leveraging this information, researchers can rationally design effective drug delivery systems, such as those employing cosolvents, pH modifiers, or advanced techniques like cocrystallization and nanocrystal formation, to enhance the solubility and ensure the stability and therapeutic performance of this compound.

References

- 1. This compound | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insight into the Formation of Cocrystal and Salt of this compound from the Isomer and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound [drugfuture.com]

- 10. Improving this compound Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aapharma.ca [aapharma.ca]

- 12. researchgate.net [researchgate.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. medwinpublishers.com [medwinpublishers.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. biomedres.us [biomedres.us]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Exploring the Off-Target Effects of Tenoxicam in Cellular Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely used for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1] However, like many drugs, this compound has the potential to interact with unintended molecular targets, leading to off-target effects. These effects can be either beneficial, offering opportunities for drug repurposing, or detrimental, causing adverse drug reactions.

This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of this compound in cellular assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust studies to profile the off-target liabilities of this compound and other related compounds. The guide details experimental protocols for key assays, presents a framework for data interpretation, and visualizes relevant cellular pathways and experimental workflows.

While extensive public data on the off-target profile of this compound from high-throughput screens is limited, this guide draws upon available information for this compound and structurally related oxicams, such as Piroxicam and Meloxicam, to illustrate potential off-target activities.

Potential Off-Target Mechanisms of this compound

Beyond its intended COX inhibition, this compound and other oxicams may exert their effects through various other mechanisms. Understanding these potential off-target pathways is crucial for a comprehensive safety and efficacy assessment.

Inhibition of Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Off-target inhibition of kinases is a common feature of many small molecule drugs. While specific kinase profiling data for this compound is not widely available, studies on other NSAIDs suggest that they can interact with various kinases. For instance, some NSAIDs have been shown to inhibit kinases involved in inflammatory signaling pathways.

Modulation of Receptor Binding

This compound could potentially bind to a variety of cell surface and intracellular receptors, leading to unintended pharmacological effects. High-throughput receptor binding assays are essential to screen for such interactions.

Alterations in Gene Expression

This compound may alter the expression of genes not directly related to the prostaglandin synthesis pathway. These changes can be assessed using techniques like microarray analysis or RNA sequencing.

Induction of Cytotoxicity and Apoptosis

At certain concentrations, this compound may induce cytotoxicity in various cell types. The 50% inhibitory concentration (IC50) is a key parameter to quantify this effect. Furthermore, this compound may trigger apoptosis, or programmed cell death, through caspase-dependent or independent pathways.[2][3]

Interference with NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity. Some NSAIDs have been shown to modulate NF-κB activity independently of their COX-inhibitory effects.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and cellular damage. Some studies have suggested that NSAIDs can influence cellular ROS levels.[4]

Data Presentation: Quantitative Analysis of Potential Off-Target Effects

To facilitate the comparison of potential off-target effects, quantitative data from various cellular assays should be summarized in structured tables. The following tables provide templates for organizing such data. Note: The data presented below is illustrative and based on findings for this compound and related oxicam NSAIDs. Specific values should be determined experimentally.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

| Kinase Target | IC50 (µM) | Assay Type | Cell Line | Reference |

| Kinase A | > 100 | Biochemical | - | Hypothetical |

| Kinase B | 50 | Cellular | HeLa | Hypothetical |

| Kinase C | 75 | Biochemical | - | Hypothetical |

Table 2: Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor Target | Ki (µM) | Assay Type | Tissue/Cell Line | Reference |

| Receptor X | > 100 | Radioligand Binding | HEK293 | Hypothetical |

| Receptor Y | 80 | Competitive Binding | CHO-K1 | Hypothetical |

| Receptor Z | > 100 | Radioligand Binding | Rat Brain | Hypothetical |

Table 3: this compound-Induced Gene Expression Changes (Illustrative Examples)

| Gene | Fold Change | Cell Line | Treatment Conc. (µM) | Time (hrs) | Reference |

| Gene 1 | 2.5 (up) | A549 | 50 | 24 | Illustrative |

| Gene 2 | -3.0 (down) | A549 | 50 | 24 | Illustrative |

| Gene 3 | 1.8 (up) | HepG2 | 100 | 48 | Illustrative |

Table 4: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hrs) | Reference |

| HeLa | 150 | MTT | 48 | [5] |

| DU-145 | 200 | XTT | 72 | [5] |

| Fibroblasts | > 500 | WST-1 | 48 | [5] |

| C32 (Amelanotic Melanoma) | 112 | WST-1 | 72 | [6] |

| COLO 829 (Melanotic Melanoma) | 300 | WST-1 | 72 | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data on the off-target effects of this compound.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates (peptides or proteins)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, substrate, and this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Competitive Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a receptor. The inhibition of radioligand binding is proportional to the affinity of the unlabeled compound for the receptor.

Materials:

-

Cell membranes or purified receptors expressing the target receptor

-

Radiolabeled ligand with known affinity for the target receptor

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl, MgCl2)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a multi-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in the expression of specific genes in response to this compound treatment.

Principle: qPCR is a sensitive technique that measures the amplification of a targeted DNA molecule in real-time. By reverse transcribing cellular mRNA into cDNA, the expression level of specific genes can be quantified.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data to determine the relative fold change in gene expression, often normalized to a housekeeping gene.[7][8][9][10]

Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved in this compound's off-target effects.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be influenced by this compound's off-target activities.

Caption: The NF-κB signaling pathway, a potential off-target of this compound.

Caption: The intrinsic pathway of apoptosis, potentially modulated by this compound.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Caption: Workflow for a kinase inhibition assay.

References

- 1. nbinno.com [nbinno.com]

- 2. colorado.edu [colorado.edu]

- 3. Nonsteroidal anti-inflammatory drugs induce apoptosis in association with activation of peroxisome proliferator-activated receptor gamma in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated UV-Vis Spectrophotometry Protocol for the Analysis of Tenoxicam

Abstract

This application note provides a detailed, validated protocol for the quantitative analysis of Tenoxicam in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The method is simple, cost-effective, accurate, and precise, making it suitable for routine quality control and research applications. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for the quantification of this compound. This document outlines the development and validation of such a method.

Principle

The method is based on the measurement of ultraviolet light absorption by this compound in a specific solvent. The concentration of this compound is directly proportional to the absorbance at its wavelength of maximum absorption (λmax), following the Beer-Lambert law. This protocol establishes the optimal conditions and validates the method's performance characteristics.

Instrumentation and Materials

-

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes. A calibrated analytical balance and volumetric glassware are also required.

-

Chemicals and Reagents:

-

This compound reference standard

-

Methanol (Analytical Grade)

-

Sodium Hydroxide (NaOH, Analytical Grade)

-

Hydrochloric Acid (HCl, Analytical Grade)

-

Hydrogen Peroxide (H₂O₂, 3%)

-

Purified Water

-

Experimental Protocols

Preparation of Reagents and Solutions

-

Solvent/Diluent Preparation: A mixture of 0.1N NaOH and Methanol in an 8:2 ratio is used as the diluent.[1] To prepare 100 mL of 0.1N NaOH, dissolve 0.4 g of NaOH in 100 mL of purified water. The final diluent is prepared by mixing 80 mL of 0.1N NaOH with 20 mL of Methanol.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of the diluent and then make up the volume to the mark with the same diluent.[1]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 2-12 µg/mL by appropriate dilution with the diluent.[1][2]

Method Development

-

Determination of λmax:

-

Pipette an aliquot from the stock solution and dilute to obtain a concentration of 10 µg/mL.

-

Scan this solution in the UV range of 200-400 nm against the diluent as a blank.

-

The wavelength of maximum absorbance (λmax) should be determined. For this compound in this solvent, the λmax is approximately 370 nm.[1][2]

-

-

Preparation of Calibration Curve:

-

Measure the absorbance of each working standard solution (2, 4, 6, 8, 10, 12 µg/mL) at 370 nm using the diluent as a blank.

-

Plot a graph of absorbance versus concentration.

-

Perform linear regression analysis to obtain the correlation coefficient (R²) and the equation of the line (y = mx + c).

-

Analysis of Pharmaceutical Formulations (Tablets)

-

Weigh and finely powder 20 this compound tablets to get a homogenous mixture.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a suitable filter paper.

-

Dilute the filtrate with the diluent to obtain a final concentration within the linear range (e.g., 10 µg/mL).

-

Measure the absorbance at 370 nm and calculate the drug content using the calibration curve.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure its suitability for the intended purpose.[3]

Caption: Logical relationship of ICH validation parameters.

Specificity

Protocol: Prepare a placebo solution by mixing common tablet excipients in the diluent. Prepare a sample solution of this compound (e.g., 10 µg/mL). Scan both solutions from 200-400 nm. Acceptance Criteria: The placebo scan should show no significant interference (absorbance < 2% of the analyte's absorbance) at the analytical wavelength (370 nm).[4]

Linearity

Protocol: Analyze freshly prepared solutions in triplicate at a minimum of five concentrations across the range of 2-12 µg/mL. Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[4]

Accuracy (Recovery)

Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[4]

Precision

-

Repeatability (Intra-day Precision): Protocol: Prepare six separate samples of the same batch at 100% of the test concentration. Analyze them on the same day under the same conditions. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.[4]

-

Intermediate Precision (Inter-day/Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the combined results should be ≤ 2%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5][6] Acceptance Criteria: The method should be sensitive enough for its intended purpose, and the LOQ value should be verifiable with acceptable precision and accuracy.

Robustness

Protocol: Intentionally introduce small variations to the method parameters and assess the impact on the results. Examples of variations include:

-

Change in the composition of the diluent (e.g., 82:18 and 78:22 of 0.1N NaOH:Methanol).

-

Change in the analytical wavelength (e.g., 368 nm and 372 nm). Acceptance Criteria: The %RSD of the results from the varied conditions should not exceed 2%, and there should be no significant change in the outcome.

Forced Degradation (Stability-Indicating) Study

This study is performed to ensure the analytical method can separate the intact drug from its degradation products.[7][8]

Caption: Workflow for the forced degradation study.

Protocol: Expose a 10 mg/mL solution of this compound to the following stress conditions:[1][2]

-

Acid Degradation: Reflux in 0.01N HCl for 4 hours.

-

Alkali Degradation: Reflux in 0.01N NaOH for 4 hours.

-

Oxidative Degradation: Store in 3% H₂O₂ in the dark for 4 hours.

-

Thermal Degradation: Expose the solid drug to heat in an oven for 48 hours.

-

Photolytic Degradation: Expose the solid drug to UV light for 3 days.

After exposure, neutralize the acidic and basic solutions, dilute all samples to a final concentration of 10 µg/mL, and record their UV spectra. Compare the spectra with that of an unstressed sample to observe any changes, indicating degradation.

Data Presentation: Summary of Validation Parameters

| Validation Parameter | Specification | Typical Result |

| Wavelength (λmax) | - | 370 nm |

| Linearity Range | - | 2 - 12 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9996 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.1% |

| Precision (%RSD) | ||

| - Repeatability (Intra-day) | ≤ 2% | < 1.0% |

| - Intermediate (Inter-day) | ≤ 2% | < 1.5% |

| Limit of Detection (LOD) | Report Value | ~0.14 µg/mL[9] |

| Limit of Quantitation (LOQ) | Report Value | ~0.49 µg/mL[9] |

| Robustness | %RSD ≤ 2% | Complies |

| Specificity | No interference at λmax | Complies |

Overall Experimental Workflow

Caption: General workflow for this compound analysis.

Conclusion

The described UV-Vis spectrophotometric method is simple, rapid, specific, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[1] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS [portal.amelica.org]

- 7. iajpr.com [iajpr.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. [Ultraviolet spectrophotometric determination of this compound using iodine solution as reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing Tenoxicam as a Tool Compound in Inflammation Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a valuable tool compound for investigating the complexities of inflammation. Its well-characterized mechanism of action, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, makes it a suitable agent for studying the roles of prostaglandins in various inflammatory pathways. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in both in vitro and in vivo inflammation research.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While crucial for healing, dysregulated inflammation contributes to a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. A key family of enzymes involved in the inflammatory cascade is the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes like maintaining the integrity of the stomach lining.[1] In contrast, the expression of COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]